1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one 1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20541088
InChI: InChI=1S/C11H9BrClF3O/c12-6-7-1-2-9(11(14,15)16)8(5-7)10(17)3-4-13/h1-2,5H,3-4,6H2
SMILES:
Molecular Formula: C11H9BrClF3O
Molecular Weight: 329.54 g/mol

1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one

CAS No.:

Cat. No.: VC20541088

Molecular Formula: C11H9BrClF3O

Molecular Weight: 329.54 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one -

Specification

Molecular Formula C11H9BrClF3O
Molecular Weight 329.54 g/mol
IUPAC Name 1-[5-(bromomethyl)-2-(trifluoromethyl)phenyl]-3-chloropropan-1-one
Standard InChI InChI=1S/C11H9BrClF3O/c12-6-7-1-2-9(11(14,15)16)8(5-7)10(17)3-4-13/h1-2,5H,3-4,6H2
Standard InChI Key PGTODCXHOONNCO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CBr)C(=O)CCCl)C(F)(F)F

Introduction

Molecular Structure and Physicochemical Properties

The compound’s structure features a phenyl ring substituted at the 2-position with a trifluoromethyl group and at the 5-position with a bromomethyl group. A chloropropanone chain is attached to the aromatic ring via the ketone oxygen at the 1-position . This arrangement creates distinct electronic effects: the trifluoromethyl group acts as a strong electron-withdrawing moiety, while the bromomethyl and chloro groups enhance electrophilicity at the carbonyl carbon.

Key physicochemical properties include:

PropertyValue
Molecular FormulaC11H9BrClF3O\text{C}_{11}\text{H}_9\text{BrClF}_3\text{O}
Molecular Weight329.54 g/mol
DensityNot reported
Boiling/Melting PointsNot experimentally determined

The lack of empirical data on density and thermal properties underscores the need for further characterization .

Synthesis and Industrial Production

Industrial synthesis typically employs multi-step protocols optimized for yield and purity. While specific methodologies remain proprietary, general approaches include:

  • Friedel-Crafts Acylation: Introducing the chloropropanone moiety to a pre-functionalized benzene derivative.

  • Halogenation: Sequential bromination and trifluoromethylation using catalysts such as aluminum chloride (AlCl3\text{AlCl}_3) or boron trifluoride (BF3\text{BF}_3).

A hypothetical synthesis pathway could involve:

C6H5CF3+Br2FeBr3C6H4CF3BrCH2ClCOCl1-(5-Bromo-2-CF3-phenyl)-3-chloropropan-1-one\text{C}_6\text{H}_5\text{CF}_3 + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{C}_6\text{H}_4\text{CF}_3\text{Br} \xrightarrow{\text{CH}_2\text{ClCOCl}} \text{1-(5-Bromo-2-CF}_3\text{-phenyl)-3-chloropropan-1-one}

Reaction conditions (temperature, solvent polarity) critically influence regioselectivity and byproduct formation.

Reactivity and Chemical Behavior

The compound’s reactivity is dominated by three functional groups:

Bromomethyl Group

  • Undergoes nucleophilic substitution (SN_\text{N}2) with amines, thiols, or alkoxides, enabling conjugation to biomolecules or polymers.

  • Susceptible to elimination under basic conditions, forming aryl alkenes.

Trifluoromethyl Group

  • Enhances metabolic stability and lipophilicity, making the compound resistant to cytochrome P450 oxidation.

  • Withdraws electron density from the aromatic ring, activating para and meta positions for electrophilic attack.

Chloropropanone Moiety

  • Participates in condensation reactions (e.g., with hydrazines to form hydrazones).

  • The α-chloro ketone structure may exhibit keto-enol tautomerism, influencing solubility and crystallization behavior.

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a building block for kinase inhibitors and protease modulators. Its bromomethyl group facilitates covalent binding to cysteine residues in target proteins, a strategy employed in irreversible inhibitors. For example, analogues have shown preliminary activity against epidermal growth factor receptor (EGFR) mutants in in vitro assays.

Prodrug Development

By masking the chloropropanone group as a phosphate ester, researchers have explored prodrug derivatives with enhanced aqueous solubility. Enzymatic cleavage in vivo regenerates the active ketone, enabling targeted delivery.

Material Science Applications

Polymer Functionalization

The bromomethyl group enables radical-initiated grafting onto polyethylene or polystyrene backbones, imparting flame-retardant properties due to bromine’s radical-scavenging capacity.

Liquid Crystals

Incorporating the trifluoromethylphenyl group into mesogens improves thermal stability and dielectric anisotropy, critical for display technologies.

Comparison with Structural Analogues

Compound NameKey DifferencesApplications
1-(3-Bromomethyl-5-CF3_3-phenyl)-2-chloropropan-1-oneChlorine position (C2 vs. C3)Reduced kinase affinity
2-(Bromomethyl)-5-CF3_3-phenolHydroxyl instead of ketonePrecursor for ether synthesis

The positional isomerism in bromomethyl and chlorine substituents significantly alters biological activity and synthetic utility .

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